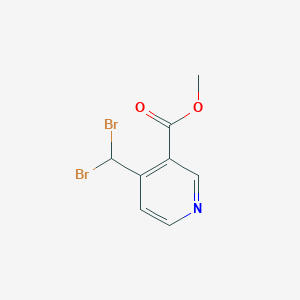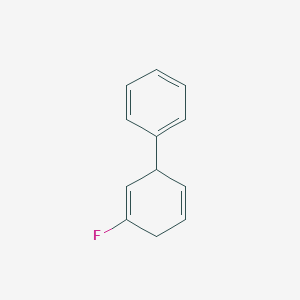
3-Fluoro-1,4-dihydro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-1,4-dihydro-1,1’-biphenyl is an organic compound consisting of two benzene rings connected by a single bond, with a fluorine atom attached to one of the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1,4-dihydro-1,1’-biphenyl typically involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives. One common method involves the use of isopropyl nitrite as the diazotizing reagent, which is prepared from sodium nitrite, isopropanol, and hydrochloric acid. The diazotized aniline derivative is then coupled with a benzene derivative in the presence of a copper catalyst (CuCl) to yield the desired biphenyl compound .
Industrial Production Methods
Industrial production of biphenyl compounds, including 3-Fluoro-1,4-dihydro-1,1’-biphenyl, often employs catalytic coupling reactions such as the Suzuki-Miyaura reaction. This method involves the coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst and a base. This approach is favored for its efficiency, scalability, and relatively mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1,4-dihydro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to benzene, biphenyl compounds undergo electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura reaction, forming more complex biphenyl derivatives.
Common Reagents and Conditions
Halogenation: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., FeCl3).
Nitration: Nitric acid and sulfuric acid mixture.
Sulfonation: Sulfuric acid or oleum.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Halogenated Biphenyls: Formed through halogenation reactions.
Nitro Biphenyls: Formed through nitration reactions.
Sulfonated Biphenyls: Formed through sulfonation reactions.
Biphenyl Quinones: Formed through oxidation reactions.
Scientific Research Applications
3-Fluoro-1,4-dihydro-1,1’-biphenyl has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Fluoro-1,4-dihydro-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. For example, biphenyl derivatives have been shown to inhibit certain enzymes or modulate receptor activity, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-1,1’-biphenyl: Similar structure but with the fluorine atom in a different position.
2,4-Difluorobiphenyl: Contains two fluorine atoms on the biphenyl structure.
4,4’-Difluorobiphenyl: Contains fluorine atoms on both benzene rings.
Uniqueness
3-Fluoro-1,4-dihydro-1,1’-biphenyl is unique due to the specific position of the fluorine atom, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall properties.
Properties
CAS No. |
62476-45-3 |
|---|---|
Molecular Formula |
C12H11F |
Molecular Weight |
174.21 g/mol |
IUPAC Name |
(3-fluorocyclohexa-2,5-dien-1-yl)benzene |
InChI |
InChI=1S/C12H11F/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-7,9,11H,8H2 |
InChI Key |
BQGZJUICBXSNLV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(C=C1F)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


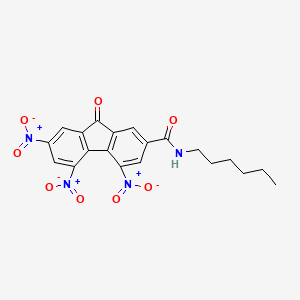
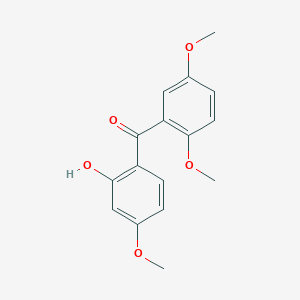
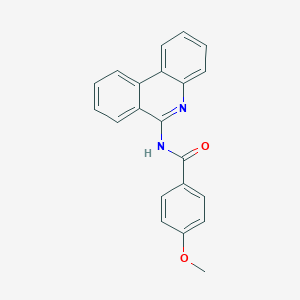

![1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline](/img/structure/B14517052.png)
![1H-Benzimidazole, 2-[2-(ethylthio)phenyl]-](/img/structure/B14517055.png)
![Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]-](/img/structure/B14517059.png)

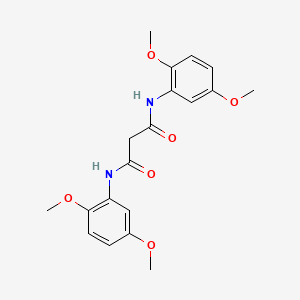
![Ethyl 2-(methylsulfanyl)pyrrolo[2,1-A]isoquinoline-1-carboxylate](/img/structure/B14517081.png)
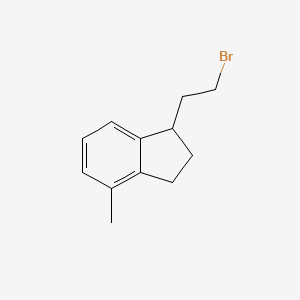
![2-[(2-Aminoethyl)amino]tetradecanoic acid](/img/structure/B14517084.png)
![5-[Bis(2-fluoroethyl)amino]-4-methoxy-1-methylpyrimidin-2(1H)-one](/img/structure/B14517089.png)
